molecular formula C20H16N4OS B11116520 2-(3,4-dimethylphenyl)-N-(1,3,4-thiadiazol-2-yl)quinoline-4-carboxamide

2-(3,4-dimethylphenyl)-N-(1,3,4-thiadiazol-2-yl)quinoline-4-carboxamide

Cat. No.: B11116520
M. Wt: 360.4 g/mol
InChI Key: AYCBNKZOAVAFGV-UHFFFAOYSA-N
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Description

2-(3,4-dimethylphenyl)-N-(1,3,4-thiadiazol-2-yl)quinoline-4-carboxamide is a complex organic compound that belongs to the class of quinoline carboxamides This compound is characterized by the presence of a quinoline ring, a carboxamide group, and a thiadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethylphenyl)-N-(1,3,4-thiadiazol-2-yl)quinoline-4-carboxamide typically involves multiple steps:

    Formation of Quinoline Ring: The quinoline ring can be synthesized through the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

    Introduction of Carboxamide Group: The carboxamide group can be introduced by reacting the quinoline derivative with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a base like triethylamine.

    Attachment of Thiadiazole Moiety: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with a suitable carboxylic acid derivative, followed by cyclization. This thiadiazole derivative can then be coupled with the quinoline carboxamide using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the phenyl ring, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophiles like halogens (chlorine, bromine) or nitro groups in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated or nitro-substituted derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.

    Material Science: It can be incorporated into polymers to enhance their thermal and mechanical properties.

Biology

    Antimicrobial Activity: The compound has shown potential as an antimicrobial agent against various bacterial and fungal strains.

    Enzyme Inhibition: It can act as an inhibitor for certain enzymes, making it a candidate for drug development.

Medicine

    Anticancer Activity: Preliminary studies suggest that the compound may have anticancer properties, inhibiting the growth of certain cancer cell lines.

    Anti-inflammatory: It may also exhibit anti-inflammatory effects, making it useful in the treatment of inflammatory diseases.

Industry

    Dye and Pigment Production: The compound can be used as a precursor in the synthesis of dyes and pigments for textiles and plastics.

    Pharmaceuticals: It can be used in the development of new pharmaceutical agents due to its diverse biological activities.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethylphenyl)-N-(1,3,4-thiadiazol-2-yl)quinoline-4-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or DNA, leading to inhibition or activation of specific biological processes.

    Pathways Involved: It may interfere with signaling pathways involved in cell proliferation, apoptosis, and inflammation, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

    Structural Features: The presence of both the quinoline and thiadiazole moieties in a single molecule makes it unique compared to other compounds.

    Biological Activity: Its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, set it apart from similar compounds.

Properties

Molecular Formula

C20H16N4OS

Molecular Weight

360.4 g/mol

IUPAC Name

2-(3,4-dimethylphenyl)-N-(1,3,4-thiadiazol-2-yl)quinoline-4-carboxamide

InChI

InChI=1S/C20H16N4OS/c1-12-7-8-14(9-13(12)2)18-10-16(15-5-3-4-6-17(15)22-18)19(25)23-20-24-21-11-26-20/h3-11H,1-2H3,(H,23,24,25)

InChI Key

AYCBNKZOAVAFGV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=NN=CS4)C

Origin of Product

United States

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